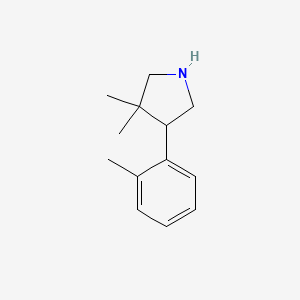
3,3-Dimethyl-4-(o-tolyl)pyrrolidine
Vue d'ensemble
Description
3,3-Dimethyl-4-(o-tolyl)pyrrolidine is a chemical compound used in scientific research . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3,3-Dimethyl-4-(o-tolyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings . For example, 3,3-Dimethyl-4-(o-tolyl)pyrrolidine can be synthesized by reducing tri-o-tolyl phosphine oxide or through a Grignard reaction with o-bromotoluene .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-4-(o-tolyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in 3,3-Dimethyl-4-(o-tolyl)pyrrolidine contributes to the molecule’s stereochemistry . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Molecular Structure and Conformation
Research on compounds structurally related to 3,3-Dimethyl-4-(o-tolyl)pyrrolidine focuses on understanding their molecular conformation and crystalline structure. For instance, studies have described the molecular geometry and hydrogen bonding in compounds where the tolyl ring and pyrrolidine units play crucial roles in determining the overall molecular conformation and crystal packing. Such insights are vital for understanding the reactivity and potential applications of these compounds in further chemical synthesis and material science (Sathya et al., 2012).
Organic Synthesis and Catalysis
Compounds like 3,3-Dimethyl-4-(o-tolyl)pyrrolidine serve as catalysts or intermediates in organic synthesis, demonstrating high regio- and enantioselectivity. This is particularly noted in the conjugate addition of alkyl methyl ketones to β-dimethyl(phenyl)silylmethylene malonate, showcasing the compound's role in facilitating reactions with high yield and selectivity. Such reactions are foundational in the development of pharmaceuticals and complex organic molecules (Chowdhury & Ghosh, 2009).
Material Science and Polymer Chemistry
The chemical framework of 3,3-Dimethyl-4-(o-tolyl)pyrrolidine is also relevant in material science, especially in the synthesis of novel polymers and materials with potential biological activity. Research into polyesters based on nitrogen-containing heterocycles, for example, explores the synthesis of new materials that could be used in various industrial applications, including as components of alkyd resins with potential biological activity (Sugralina et al., 2018).
Propriétés
IUPAC Name |
3,3-dimethyl-4-(2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-4-5-7-11(10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKADFJYXPSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(o-tolyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)
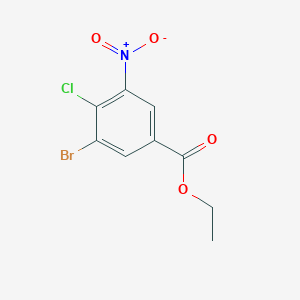
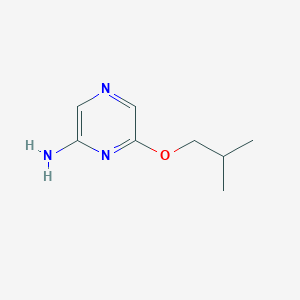

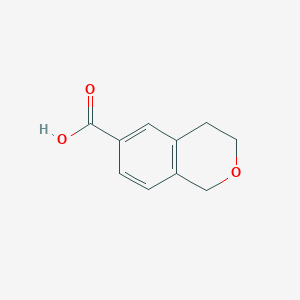
![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)


![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)
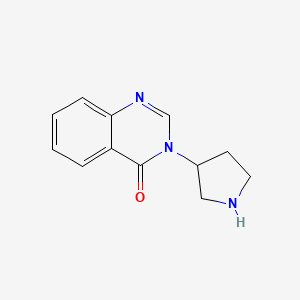
![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)
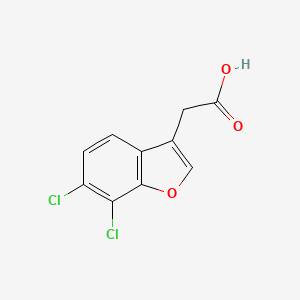
![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)